

sodium cyanurate chemical properties and reactivity

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Compound of Interest

Compound Name: *Sodium cyanurate*

Cat. No.: *B1629890*

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Abstract

Sodium cyanurate, the sodium salt of cyanuric acid, is a heterocyclic organic compound with significant industrial applications, primarily as a stabilizer for chlorine in swimming pools and as a chemical intermediate in the synthesis of disinfectants and herbicides. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of **sodium cyanurate**. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound or its derivatives in their work. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical and experimental workflows through visual diagrams.

Chemical and Physical Properties

Sodium cyanurate is a white, crystalline, odorless solid.^[1] It is the monosodium salt of cyanuric acid, a triazine derivative. The chemical structure of the cyanurate anion consists of a six-membered ring of alternating carbon and nitrogen atoms, with three hydroxyl groups tautomerically equivalent to three keto groups.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of **sodium cyanurate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_3H_2N_3NaO_3$	[1]
Molecular Weight	151.06 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	>300 °C (decomposes)	[1]
Solubility in Water	Soluble	[1]
pKa ₁ of Cyanuric Acid	6.88	[2]
pKa ₂ of Cyanuric Acid	11.40	[2]
pKa ₃ of Cyanuric Acid	13.5	[2]

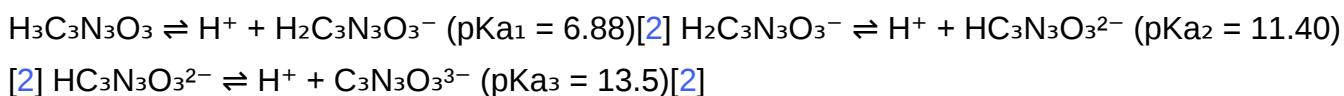
Reactivity

The reactivity of **sodium cyanurate** is largely governed by the chemistry of the cyanurate ring and the basicity of the cyanurate anion.

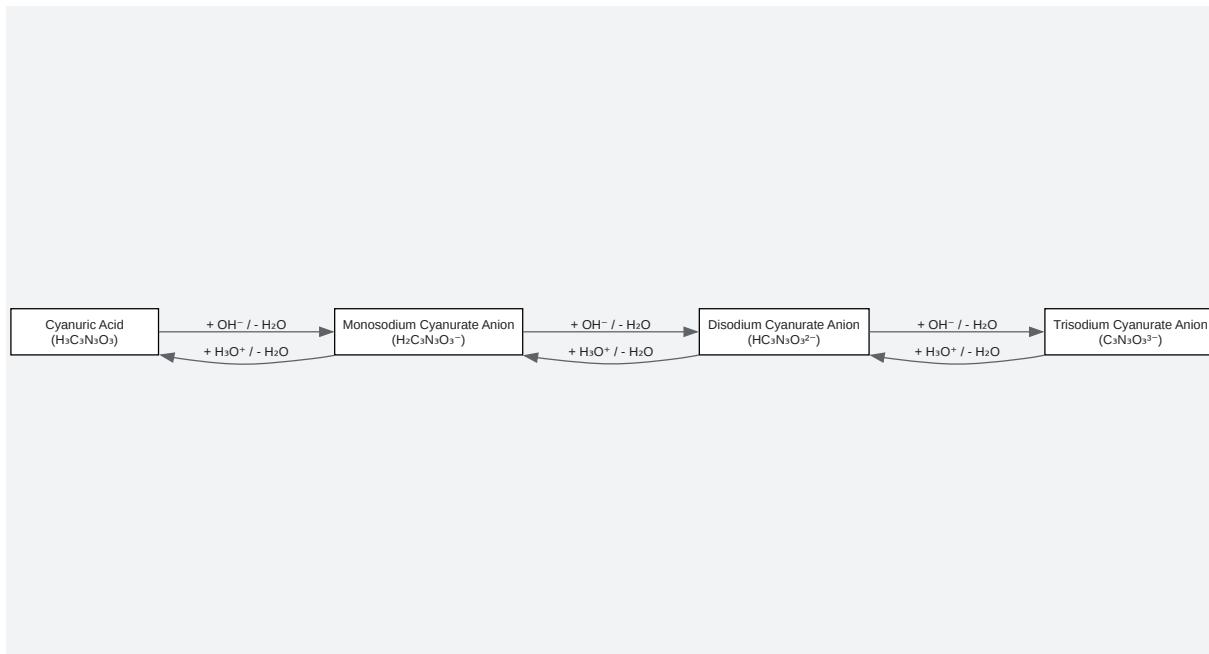
Acid-Base Reactivity

As the salt of a weak triprotic acid, **sodium cyanurate** acts as a base in aqueous solutions. The cyanurate anion can accept protons, leading to the formation of cyanuric acid. The equilibrium between cyanuric acid and its conjugate bases is fundamental to its function as a chlorine stabilizer.

The acid-base equilibria of cyanuric acid are as follows:



The following diagram illustrates the acid-base equilibrium of the cyanurate species.



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Caption: Acid-base equilibria of cyanuric acid and its cyanurate anions.

Reactivity with Oxidizing and Reducing Agents

Information on the direct redox reactions of **sodium cyanurate** is limited. The cyanurate ring is relatively stable to oxidation. However, it serves as a precursor to N-chlorinated cyanurates, which are strong oxidizing agents.^[2] For instance, sodium dichloroisocyanurate is produced by the chlorination of **sodium cyanurate**.^[3]

There is no readily available information to suggest that **sodium cyanurate** acts as a significant reducing agent.

Thermal Decomposition

Sodium cyanurate is thermally stable, decomposing at temperatures above 300°C.^[1] The thermal decomposition of related polycyanurates suggests that at high temperatures (around 450°C), the triazine ring can undergo decyclization.^{[4][5]} The decomposition products of **sodium cyanurate** itself are not well-documented in the available literature but are expected to include cyanic acid and other nitrogen-containing compounds.

Experimental Protocols

Synthesis of Monosodium Cyanurate

Objective: To synthesize monosodium cyanurate from cyanuric acid and sodium hydroxide.

Materials:

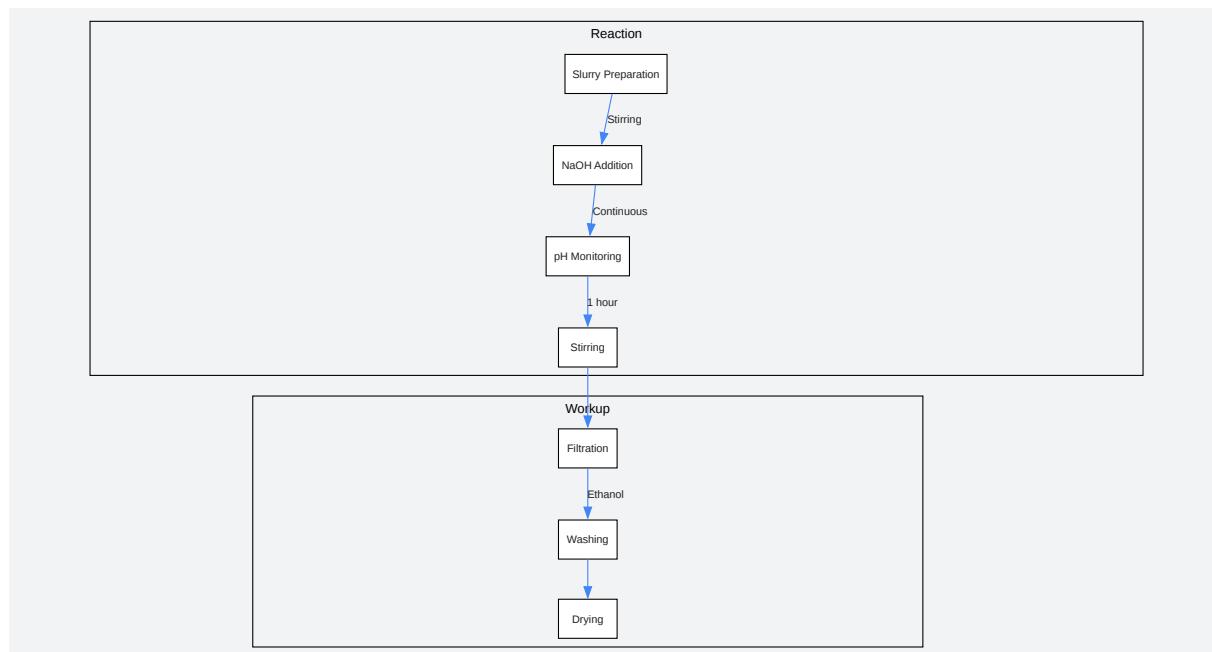
- Cyanuric acid
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol
- Magnetic stirrer and stir bar
- Heating mantle
- pH meter
- Büchner funnel and filter paper
- Oven

Procedure:

- Prepare a slurry of cyanuric acid in water (e.g., 20-50 wt%).[\[6\]](#)
- Slowly add a concentrated solution of sodium hydroxide (e.g., 40-50 wt%) to the cyanuric acid slurry while stirring vigorously. The addition should be done over a period of at least 40 minutes to control the pH.[\[6\]](#)
- Monitor the pH of the reaction mixture. The target pH for the formation of monosodium cyanurate is between 6.5 and 8.5.[\[6\]](#)
- After the addition of NaOH is complete, continue stirring the mixture for an additional hour to ensure the reaction goes to completion.

- The resulting product is a gel-like slurry of **monosodium cyanurate monohydrate**.^[6]
- To obtain a solid product, the slurry can be filtered using a Büchner funnel.
- Wash the solid product with cold ethanol to remove any unreacted starting materials and excess water.
- Dry the solid product in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

The following diagram illustrates the workflow for the synthesis of **monosodium cyanurate**.



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Caption: Experimental workflow for the synthesis of **monosodium cyanurate**.

Determination of pKa Values of Cyanuric Acid by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of cyanuric acid.

Materials:

- Cyanuric acid
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

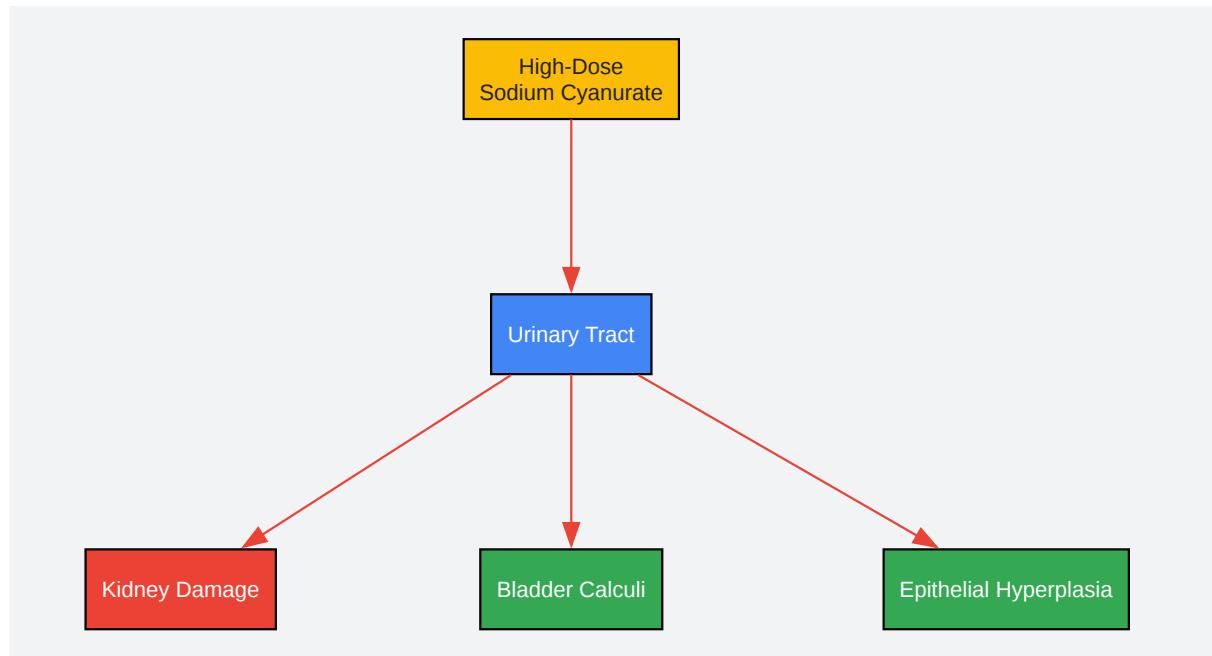
- Accurately weigh a sample of cyanuric acid and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required to aid dissolution.
- Calibrate the pH meter using standard buffer solutions.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Fill the burette with the standardized NaOH solution.
- Record the initial pH of the cyanuric acid solution.
- Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize.
- Continue the titration until the pH shows a large jump, indicating the first equivalence point, and then continue further to observe subsequent equivalence points if possible.
- Plot a graph of pH versus the volume of NaOH added.
- The pKa values can be determined from the half-equivalence points on the titration curve, where $\text{pH} = \text{pKa}$.^[7]

Biological Interactions and Signaling Pathways

Currently, there is a lack of specific evidence in the scientific literature detailing the direct interaction of **sodium cyanurate** with specific cellular signaling pathways in the context of drug development. Toxicological studies have shown that at high doses, **sodium cyanurate** can cause kidney damage, including the formation of calculi and epithelial hyperplasia of the bladder in animal models.^{[1][8][9]} However, these effects are generally attributed to the low solubility of cyanuric acid and its derivatives in the urinary tract at high concentrations, leading to precipitation and physical damage, rather than a specific interaction with a signaling pathway.^[1]

It is important to note that any ingested sodium dichloroisocyanurate is rapidly converted to cyanuric acid upon contact with saliva.^{[8][9][10]} Therefore, toxicological assessments of **sodium cyanurate** are considered relevant for its chlorinated derivatives.^{[8][9][10]}

The following diagram illustrates the known high-dose biological effects of **sodium cyanurate**.



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Caption: High-dose biological effects of **sodium cyanurate**.

Conclusion

Sodium cyanurate is a stable solid with well-defined acid-base properties derived from its parent compound, cyanuric acid. Its reactivity is primarily centered around the cyanurate ring, serving as a precursor for various derivatives, notably chlorinated isocyanurates. While its physicochemical properties are well-characterized, detailed kinetic and mechanistic studies on its reactivity with a broad range of chemical agents are limited. Furthermore, its direct involvement in specific cellular signaling pathways relevant to drug development has not been established. The primary biological effects observed are associated with high-dose toxicity leading to physical damage in the urinary tract. Further research is warranted to explore potential nuanced biological activities and to fully elucidate its reactivity profile.

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